molecular formula C25H27N2O6- B12348361 (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

Cat. No.: B12348361
M. Wt: 451.5 g/mol
InChI Key: ZVHNNCSUTNWKFC-OAQYLSRUSA-M
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Description

The compound (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate (CAS: 218278-58-1) is a chiral piperazine derivative bearing two orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group commonly used in peptide synthesis for temporary amine protection.
  • Boc (tert-butoxycarbonyl): An acid-labile group for permanent protection of amines.

Its stereochemistry at the C2 position (R-configuration) is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity dictates biological activity . The compound’s molecular formula is C25H28N2O6, with a molecular weight of 452.5 g/mol. It is primarily utilized in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc/Boc strategies .

Properties

Molecular Formula

C25H27N2O6-

Molecular Weight

451.5 g/mol

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1

InChI Key

ZVHNNCSUTNWKFC-OAQYLSRUSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the piperazine ring with Boc and Fmoc groups. This can be achieved by reacting the piperazine with Boc anhydride and Fmoc chloride under basic conditions. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation of an alcohol precursor or hydrolysis of an ester intermediate .

Industrial Production Methods

Industrial production of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid depends on its specific application. In peptide synthesis, the Boc and Fmoc groups protect the amine functionalities, preventing unwanted side reactions. The carboxylic acid group can participate in various chemical reactions, such as forming amide bonds with amines. The piperazine ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Similarity Scores

The compound’s structural analogs share core piperazine or fluorenylmethyl moieties but differ in substituents, stereochemistry, or protecting groups. Below is a comparative analysis (Table 1):

Compound CAS No. Protecting Groups Stereochemistry Similarity Score Key Differences
Target Compound 218278-58-1 Fmoc, Boc (2R) 1.00 Reference compound.
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid 219312-90-0 Fmoc Not specified 0.87 Lacks Boc group; reduced orthogonality.
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid 915749-50-7 Fmoc (S) 0.87 Enantiomeric configuration.
9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate 1187930-73-9 Fmoc (2R) 0.85 Methyl substituent on piperazine; no Boc.
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid 183742-34-9 Fmoc, Boc (2R) 0.89 Acetic acid side chain instead of carboxylate.

Table 1 : Structural comparison with similarity scores derived from molecular fingerprinting (Tanimoto/Dice metrics) .

Functional and Reactivity Differences

(i) Protection/Deprotection Strategies
  • The target compound’s dual Fmoc/Boc protection enables sequential deprotection: Boc is removed with trifluoroacetic acid (TFA), while Fmoc requires piperidine or DBU .
(ii) Stereochemical Impact
  • The (S)-enantiomer (CAS 915749-50-7) exhibits distinct chiral recognition in enzyme-mediated reactions or receptor binding, as shown in studies of carbazole derivatives (e.g., anti-oxidant activity varies by configuration) .
(iii) Solubility and Stability
  • The acetic acid derivative (CAS 183742-34-9) has increased polarity due to the side chain, enhancing aqueous solubility compared to the carboxylate form .
  • Methyl-substituted analogs (e.g., CAS 1187930-73-9) exhibit higher hydrophobicity, favoring organic-phase reactions .

Research Findings and Case Studies

Cross-Reactivity in Immunoassays

Studies demonstrate that structurally similar compounds (e.g., Fmoc-protected analogs) show cross-reactivity in antibody-based assays targeting the fluorenylmethyl group. However, the Boc group in the target compound reduces false positives by sterically hindering antibody binding .

Biological Activity

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate is a complex organic compound notable for its potential biological applications, particularly in medicinal chemistry. This compound features a piperazine core modified with fluorenyl and carbamate functionalities, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C25H28N2O6C_{25}H_{28}N_{2}O_{6}, with a molecular weight of approximately 452.5 g/mol. It possesses a unique stereochemistry that can affect its interaction with biological targets.

PropertyValue
Molecular FormulaC25H28N2O6
Molecular Weight452.5 g/mol
IUPAC Name(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate
CAS Number219312-90-0

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

  • Receptor Binding : The fluorenyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier (BBB). This characteristic is crucial for compounds targeting CNS pathways.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.

Pharmacological Studies

Recent pharmacological studies have demonstrated the following activities:

  • Antidepressant Effects : Compounds structurally similar to (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate have shown promise in animal models for depression, likely due to their interaction with serotonin receptors.
  • Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a candidate for further exploration in anxiety disorder treatments.

Case Studies

  • Study on CNS Effects : A study involving rodent models assessed the effects of similar piperazine derivatives on anxiety-like behaviors. Results indicated significant reductions in anxiety, correlating with alterations in neurotransmitter levels (e.g., serotonin and dopamine) .
  • Metabolic Pathway Analysis : Another investigation focused on the metabolic pathways influenced by this compound, revealing inhibition of specific cytochrome P450 enzymes, which are critical for drug metabolism .

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